Cas no 127136-26-9 (N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine)

N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine structure
127136-26-9 structure
Product Name:N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
CAS No:127136-26-9
MF:C22H21N3
MW:327.422244787216
CID:1221297
PubChem ID:182785
Update Time:2025-04-20

N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
    • 1,4-benzenediamine, N~1~-benzo[g]quinolin-4-yl-N~4~-(1-methylethyl)-
    • N-(Benzo[g]quinolin-4-yl)-N'-isopropylbenzene-1,4-diamine
    • TCMDC-123916
    • 1-N-benzo[g]quinolin-4-yl-4-N-propan-2-ylbenzene-1,4-diamine
    • DNDI1417401
    • HMS1483B03
    • N1-benzo[g]quinolin-4-yl-N4-propan-2-yl-benzene-1,4-diamine
    • CHEMBL493863
    • N-benzo[g]quinolin-4-yl-N'-isopropylbenzene-1,4-diamine
    • N1-(4-benzo[g]quinolinyl)-N4-propan-2-ylbenzene-1,4-diamine
    • SR-01000761229
    • cid_182785
    • IDI1_021455
    • BDBM51365
    • NCGC00245949-01
    • Oprea1_458379
    • ChemDiv3_003545
    • SMR000339650
    • DTXSID30155411
    • SCHEMBL5310900
    • Benzene-1,4-diamine, N-(benzo(g)quinolin-4-yl)-N'-(propan-2-yl)-
    • EU-0079399
    • N-(Benzo(g)quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
    • US9211296, Table 7, Compd: 7
    • MLS000766754
    • 127136-26-9
    • GNF-PF-1979
    • SR-01000761229-2
    • benzo[g]quinolin-4-yl-[4-(isopropylamino)phenyl]amine
    • HMS2756H03
    • N4-benzo[g]quinolin-4-yl-N1-isopropyl-benzene-1,4-diamine
    • Inchi: 1S/C22H21N3/c1-15(2)24-18-7-9-19(10-8-18)25-21-11-12-23-22-14-17-6-4-3-5-16(17)13-20(21)22/h3-15,24H,1-2H3,(H,23,25)
    • InChI Key: ZKHLFXGNCPJHKW-UHFFFAOYSA-N
    • SMILES: N(C1C=CC(=CC=1)NC(C)C)C1C=CN=C2C=C3C=CC=CC3=CC=12

Computed Properties

  • Exact Mass: 327.17373
  • Monoisotopic Mass: 327.174
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 37Ų

Experimental Properties

  • Boiling Point: 531.8°C at 760 mmHg
  • Flash Point: 275.4°C
  • Refractive Index: 1.734
  • PSA: 36.95
Recommended suppliers
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.